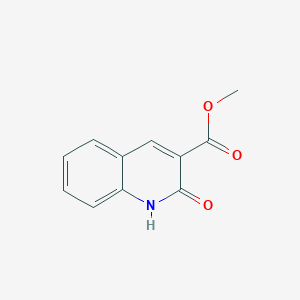

2-Oxo-1,2-dihydroquinoléine-3-carboxylate de méthyle

Vue d'ensemble

Description

“Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound . It is related to a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and properly characterized .

Synthesis Analysis

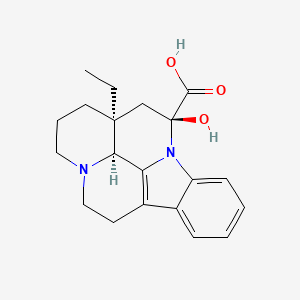

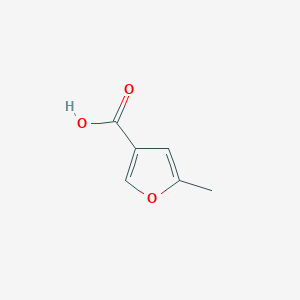

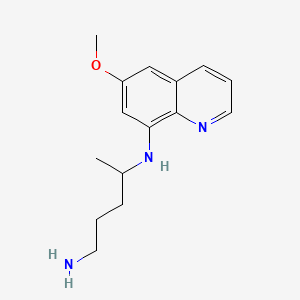

The synthesis of related compounds, 2-oxo-1,2-dihydroquinoline-3-carboxamides, was attempted as tacrine analogues free of hepatotoxicity . The esters were reacted with diethylmalonate in the presence of sodium ethoxide which generated the core structures of ethyl 4-hydroxy-8-methyl-2-quinolone-3-carboxylate derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate” is characterized by the presence of a 2-oxo-1,2-dihydroquinoline-3-carboxylate core .Chemical Reactions Analysis

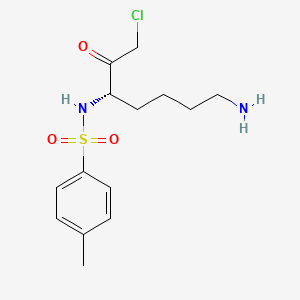

The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), which plays an important role in Alzheimer’s disease (AD) . The hydrolysis of ACh into choline and acetic acid is catalyzed by cholinesterases .Applications De Recherche Scientifique

Pharmacologie : Traitement de la maladie d'Alzheimer

Des dérivés du 2-oxo-1,2-dihydroquinoléine-3-carboxylate de méthyle ont été synthétisés comme inhibiteurs puissants de l'enzyme acétylcholinestérase (AChE), qui est une cible pour le traitement de la maladie d'Alzheimer . Ces composés ont montré une forte puissance dans l'inhibition de l'AChE, avec des activités supérieures à celles du contrôle positif, le donépézil . Cela suggère un potentiel pour le développement de nouveaux agents thérapeutiques pour les maladies neurodégénératives.

Synthèse organique : Synthèse d'analogues de la tacrine

Dans la quête de trouver des alternatives à la tacrine, un médicament auparavant utilisé pour traiter la maladie d'Alzheimer mais abandonné en raison de sa toxicité hépatique, des dérivés du this compound ont été synthétisés . Ces analogues visent à conserver l'efficacité thérapeutique tout en minimisant les effets indésirables, contribuant ainsi à un développement plus sûr des médicaments.

Science des matériaux : Agents antibactériens

Les dérivés contenant la structure du this compound, en particulier ceux avec un atome de fluor, sont connus comme des antibiotiques très efficaces . La présence d'un atome de soufre dans la partie quinoléine a montré une amélioration de l'activité antibactérienne, indiquant son utilisation dans le développement de nouveaux matériaux antibactériens .

Chimie analytique : Développement de méthodes de chromatographie en phase gazeuse

Les carboxamides synthétisés du this compound ont été évalués à l'aide de méthodes de chromatographie en phase gazeuse internes . Cela met en évidence le rôle du composé dans l'amélioration des techniques analytiques pour l'évaluation biologique, en particulier dans les études d'inhibition enzymatique.

Biochimie : Inhibition de l'acétylcholinestérase

En recherche biochimique, l'accent a été mis sur la capacité du composé à inhiber l'acétylcholinestérase, une enzyme clé dans la pathologie de la maladie d'Alzheimer . L'efficacité du composé dans ce domaine ouvre des perspectives pour l'étude de la cinétique enzymatique et des mécanismes d'inhibition au niveau moléculaire.

Science de l'environnement : Étude de la sécurité du composé

Bien que non directement lié à la science de l'environnement, les évaluations de sécurité de ces composés, y compris leurs profils de toxicité hépatique, sont cruciales pour comprendre leur impact environnemental et garantir leur sécurité d'utilisation et d'élimination .

Science agricole : Développement potentiel de pesticides

Bien que des applications spécifiques en agriculture ne soient pas directement mentionnées, les propriétés antibactériennes des dérivés du this compound pourraient être explorées pour développer des agents de protection des plantes ou des pesticides .

Industrie alimentaire : Conservation et sécurité

Les propriétés antibactériennes des dérivés du composé pourraient également être pertinentes dans l'industrie alimentaire pour le développement de nouveaux conservateurs afin d'améliorer la sécurité alimentaire et la durée de conservation .

Mécanisme D'action

Target of Action

The primary target of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is the acetylcholinesterase enzyme (AChE) . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine into choline and acetic acid .

Mode of Action

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate interacts with the acetylcholinesterase enzyme by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the level of acetylcholine in the synaptic cleft .

Biochemical Pathways

The inhibition of acetylcholinesterase by Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate affects the cholinergic pathway . This pathway is responsible for the transmission of nerve impulses, which is facilitated by the neurotransmitter acetylcholine . By inhibiting the breakdown of acetylcholine, Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate enhances the conductivity of nerve impulses .

Pharmacokinetics

Its potency in inhibiting acetylcholinesterase suggests that it may have good bioavailability .

Result of Action

The inhibition of acetylcholinesterase by Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate leads to an increase in the level of acetylcholine in the synaptic cleft . This increase enhances the conductivity of nerve impulses, which can help counteract the cognitive and memory reduction observed in conditions like Alzheimer’s disease .

Orientations Futures

The synthesized carboxamides showed a strong potency in inhibiting AChE, with activities higher than or close to donepezil . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model . Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds . This suggests that these compounds could have potential applications in the treatment of Alzheimer’s disease .

Propriétés

IUPAC Name |

methyl 2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPRBJSNMKCUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40994717 | |

| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-17-7 | |

| Record name | 73776-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[4-(trifluoromethyl)phenoxy]-](/img/structure/B1584683.png)

![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)

![Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury](/img/structure/B1584698.png)